![molecular formula C23H31N5O3 B2918495 N1-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-(哌啶-1-基)乙基)-N2-(5-甲基异恶唑-3-基)草酰胺 CAS No. 922092-53-3](/img/structure/B2918495.png)
N1-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-(哌啶-1-基)乙基)-N2-(5-甲基异恶唑-3-基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C23H31N5O3 and its molecular weight is 425.533. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物代谢和排泄研究
研究已经检查了相关四氢喹啉化合物的代谢和排泄途径。例如,对If通道新型抑制剂(一种与N1-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-(哌啶-1-基)乙基)-N2-(5-甲基异恶唑-3-基)草酰胺在结构上相似的化合物)的研究,鉴定了其在人尿液、血浆和粪便中的代谢物。该研究提供了对药物排泄中涉及的肾脏和肝脏转运机制的见解,强调了各种转运蛋白在这些过程中的作用 (Umehara 等,2009).
抗高血压治疗的潜力
与N1-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-(哌啶-1-基)乙基)-N2-(5-甲基异恶唑-3-基)草酰胺在结构上相似的化合物已被探索其抗高血压作用。具有喹唑啉环系的哌啶衍生物在降低高血压模型中的血压方面显示出有希望的结果,表明类似化合物在治疗高血压中的治疗潜力 (Takai 等,1986).
抗惊厥特性
对N-取代的1,2,3,4-四氢异喹啉的研究发现了具有显着抗惊厥活性的化合物。一种衍生物表现出与非竞争性AMPA受体调节剂塔兰帕内相当的有效性,表明四氢喹啉化合物在开发新的抗惊厥疗法中的潜力 (Gitto 等,2006).
神经药理学研究
对四氢异喹啉衍生物(包括与N1-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-(哌啶-1-基)乙基)-N2-(5-甲基异恶唑-3-基)草酰胺在结构上相似的衍生物)的探索已扩展到神经药理学。研究已经确定了N-甲基化衍生物潜在的多巴胺能神经毒性,有助于理解帕金森病等神经退行性疾病的发病机制 (Naoi 等,1993).
合成化学和药用
衍生物的合成和药理学评估为新药的开发奠定了基础。通过多组分反应创建多氢喹啉支架证明了这些化合物在生成具有抗菌、抗结核和抗疟疾活性的潜在治疗剂方面的多功能性 (Sapariya 等,2017).
属性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-16-13-21(26-31-16)25-23(30)22(29)24-15-20(28-11-4-3-5-12-28)18-8-9-19-17(14-18)7-6-10-27(19)2/h8-9,13-14,20H,3-7,10-12,15H2,1-2H3,(H,24,29)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBELLZMGAJNZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。